![molecular formula C8H6BrNO4 B1342387 3-(Bromomethyl)-4-nitrobenzoic acid CAS No. 916791-27-0](/img/structure/B1342387.png)
3-(Bromomethyl)-4-nitrobenzoic acid
Overview
Description
3-(Bromomethyl)-4-nitrobenzoic acid, also known as 3-bromo-4-nitrobenzoic acid (BNBA), is an organic compound that is used in a variety of scientific and industrial applications. BNBA is used as a reagent in organic synthesis and as a catalyst in the production of pharmaceuticals, dyes, and other compounds. It is also used in the synthesis of drugs and in the production of a variety of other compounds. BNBA is a stable, non-toxic, and non-volatile compound that has been extensively studied for its properties and applications.
Scientific Research Applications
Organic Building Blocks
“3-Bromomethyl-4-nitro-benzoic acid” is used as an organic building block in various chemical reactions . It is a benzoic acid derivative and can be synthesized by the nitration of 4-bromomethylbenzoic acid using fuming nitric acid .
Synthesis of 4-Bromomethyl-3-nitrobenzoic Acid Succinimide Ester (BNBA-SE)
This compound is used as a reactant in the synthesis of 4-bromomethyl-3-nitrobenzoic acid succinimide ester (BNBA-SE) . BNBA-SE is a useful intermediate in organic synthesis.
Synthesis of 4-(2-hydroxyethylmercaptylmethyl)-3-nitrobenzoic Acid
“3-Bromomethyl-4-nitro-benzoic acid” is also used in the synthesis of 4-(2-hydroxyethylmercaptylmethyl)-3-nitrobenzoic acid . This compound has potential applications in various chemical reactions due to its functional groups.
Synthesis of Decyl 4-(bromomethyl)-3-nitrobenzoate
This compound is used as a reactant in the synthesis of decyl 4-(bromomethyl)-3-nitrobenzoate . This product is a useful intermediate in organic synthesis.
Synthesis of 4-((2-(hydroxymethyl)phenylamino)methyl)-3-nitrobenzoic Acid
“3-Bromomethyl-4-nitro-benzoic acid” is used in the synthesis of 4-((2-(hydroxymethyl)phenylamino)methyl)-3-nitrobenzoic acid . This compound has potential applications in various chemical reactions due to its functional groups.
Thiol Photo-deprotection Reagent
“3-Bromomethyl-4-nitro-benzoic acid” is used as a thiol photo-deprotection reagent . This application is particularly useful in the field of photochemistry.
Functionalization of Polyacrylamide Acryl Hydrate (PAAH)
This compound is used as a UV-cleavable reagent to functionalize polyacrylamide acryl hydrate (PAAH) . This application is particularly useful in the field of polymer chemistry.
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is synthesized by the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . It participates in the synthesis of 3,4-dihydro-2(1H)-quinazolinones and 3,4-dihydro-1H-quinazolin-2-thiones .
Biochemical Pathways
Its role in the synthesis of 3,4-dihydro-2(1h)-quinazolinones and 3,4-dihydro-1h-quinazolin-2-thiones suggests it may influence pathways involving these compounds .
Pharmacokinetics
It is soluble in dmf (dimethylformamide) and dichloromethane, which may influence its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromomethyl-4-nitro-benzoic acid. It is recommended to store the compound in a dark place, sealed in dry conditions, and at room temperature . It is also classified as a lachrymator, indicating that it can cause tearing, and as such, should be handled with care .
properties
IUPAC Name |
3-(bromomethyl)-4-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-4-6-3-5(8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGHVCRKHIIHPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608063 | |
Record name | 3-(Bromomethyl)-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-4-nitrobenzoic acid | |
CAS RN |
916791-27-0 | |
Record name | 3-(Bromomethyl)-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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